molecular formula C15H20ClN5O3 B3156887 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride CAS No. 84050-21-5

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride

Cat. No.: B3156887
CAS No.: 84050-21-5
M. Wt: 353.8 g/mol
InChI Key: WLBHLVFARVXOAD-UHFFFAOYSA-N
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Description

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride is a compound that belongs to the class of quinazoline derivatives. It is known for its potential applications in medicinal chemistry, particularly in the treatment of hypertension and benign prostatic hyperplasia. This compound is characterized by its unique structure, which includes a quinazoline core substituted with amino and methoxy groups, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride typically involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehydeHydrochloride involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound causes relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow .

Biological Activity

4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates a quinazoline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride
  • CAS Number : 102714-74-9
  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol

Biological Activity Overview

The biological activity of 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde hydrochloride has been investigated in various studies. Its unique structural features contribute to its potential pharmacological effects.

Antitumor Activity

Several studies have reported the antitumor properties of quinazoline derivatives. The compound has shown promise in inhibiting the growth of cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Case Study : In vitro studies demonstrated that the compound reduced cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Case Study : Testing against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, suggesting effective antimicrobial properties.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorA549 (Lung Cancer)Reduced cell viability
AntitumorMCF-7 (Breast Cancer)Induced apoptosis
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliEffective against bacteria

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The quinazoline structure is known to bind to ATP-binding sites of kinases, inhibiting their activity.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Action : By disrupting essential cellular processes in bacteria, the compound exhibits significant antimicrobial effects.

Properties

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3.ClH/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20;/h7-9H,3-6H2,1-2H3,(H2,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBHLVFARVXOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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